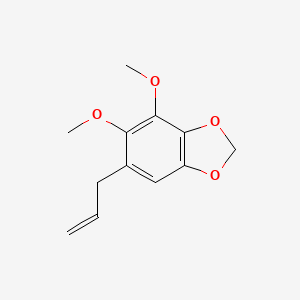![molecular formula C5H3N5O3 B7784830 2,4-dihydropyrimido[4,5-e][1,2,4]triazine-3,6,8-trione](/img/structure/B7784830.png)
2,4-dihydropyrimido[4,5-e][1,2,4]triazine-3,6,8-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “2,4-dihydropyrimido[4,5-e][1,2,4]triazine-3,6,8-trione” is a chemical entity listed in the PubChem database It is known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “2,4-dihydropyrimido[4,5-e][1,2,4]triazine-3,6,8-trione” involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Common methods include:
Step 1: Initial formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using reagents such as halogens, acids, or bases.
Step 3: Purification of the final product through crystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process typically involves:
Bulk synthesis: Utilizing large-scale reactors to produce significant quantities of the compound.
Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reagent concentrations to maximize efficiency.
Purification: Employing industrial-scale purification techniques like distillation, recrystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions: Compound “2,4-dihydropyrimido[4,5-e][1,2,4]triazine-3,6,8-trione” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of functional groups with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
Compound “2,4-dihydropyrimido[4,5-e][1,2,4]triazine-3,6,8-trione” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of compound “2,4-dihydropyrimido[4,5-e][1,2,4]triazine-3,6,8-trione” involves its interaction with specific molecular targets and pathways. It may exert its effects through:
Binding to receptors: Interacting with specific receptors on cell surfaces to modulate cellular responses.
Enzyme inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.
Signal transduction: Affecting intracellular signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Compound “2,4-dihydropyrimido[4,5-e][1,2,4]triazine-3,6,8-trione” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
Compound A: Known for its similar core structure but different functional groups.
Compound B: Exhibits similar biological activity but with variations in potency and selectivity.
Compound C: Used in similar industrial applications but with different physical and chemical properties.
Properties
IUPAC Name |
2,4-dihydropyrimido[4,5-e][1,2,4]triazine-3,6,8-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N5O3/c11-3-1-2(6-4(12)8-3)7-5(13)10-9-1/h(H3,6,7,8,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWNCGFJUDIDKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NNC(=O)NC1=NC(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=NNC(=O)NC1=NC(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-FLUOROPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE](/img/structure/B7784755.png)
![1-{2-[(Prop-2-yn-1-yl)amino]cyclohexyl}ethan-1-one](/img/structure/B7784767.png)
![Dimethyl hexahydrospiro[cyclohexane-1,3'-pyrrolizine]-1',2'-dicarboxylate](/img/structure/B7784768.png)
![6-Methoxy-2-[3-(4-methoxyphenyl)isoxazol-5-yl]-6-methylheptan-2-ol](/img/structure/B7784772.png)
![2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine](/img/structure/B7784779.png)
![2-[5-(acetylamino)-2-methyl-1H-imidazol-1-yl]ethyl acetate](/img/structure/B7784785.png)
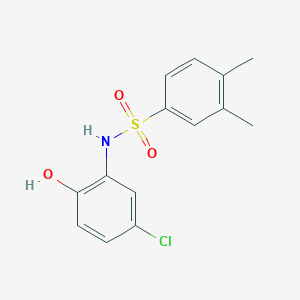
![Ethyl 1-benzylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate](/img/structure/B7784794.png)
![ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate](/img/structure/B7784800.png)
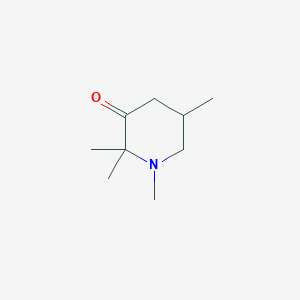
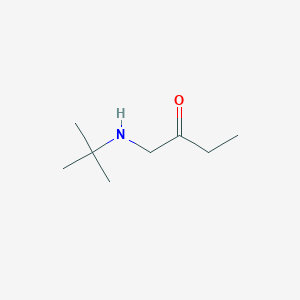
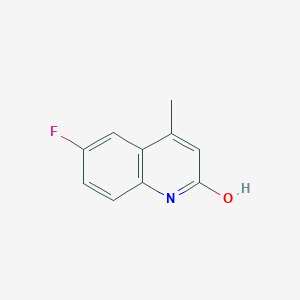
![N-(2-aminoethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7784840.png)
